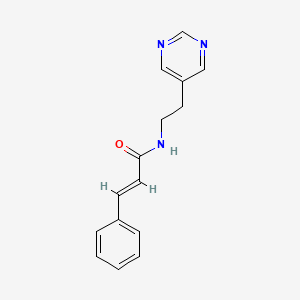

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(pyrimidin-5-yl)ethyl)cinnamamide” is a derivative of cinnamamides . Cinnamamides are known to exhibit anti-inflammatory and/or analgesic activity . They are synthesized from methyl cinnamates and phenylethylamines . The pyrimidine moiety in the compound exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of cinnamamides, including “N-(2-(pyrimidin-5-yl)ethyl)cinnamamide”, is highly efficient when catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min . Traditional chemical synthesis used condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1, 2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC) or triazine reagents to synthesize cinnamamide derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(pyrimidin-5-yl)ethyl)cinnamamide” include the reaction of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This process involves short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .Wissenschaftliche Forschungsanwendungen

- Specific Application : Researchers have designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template. Among these, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) demonstrated excellent fungicidal activity against corn rust (Puccinia sorghi) with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole .

- Application : A stable porous In-MOF was synthesized using asymmetric N,O-containing (2-pyrimidin-5-yl)benzene dicarboxylic acid (H2L). This compound led to the formation of another novel isomorphous In-MOF by using the H2bdc ligand during synthesis .

- Specific Application : These compounds exhibit antiviral effects against Newcastle disease virus, comparable to the well-known commercial drug Ribavirin. Further modifications of these amines could lead to promising antiviral therapeutics .

- Specific Application : Detailed structure-activity relationship (SAR) analysis suggests that novel pyrimidine derivatives can be synthesized with enhanced anti-inflammatory activities and minimal toxicity .

- Specific Application : Due to their unique mode of action, resistance to pyrimidinamine fungicides has not been reported. Researchers continue to explore new compounds in this class .

Fungicidal Activity

Metal-Organic Frameworks (MOFs)

Antiviral Properties

Anti-Inflammatory Agents

Mitochondrial Complex I Inhibition

Bioisosterism and Drug Design

Wirkmechanismus

Target of Action

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide is a derivative of cinnamamide . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . The primary targets of cinnamamide derivatives are transient receptor potential vanilloid 1 (Trpv1) antagonists .

Mode of Action

Cinnamamide derivatives, in general, are known to interact with their targets, such as trpv1, to exert their therapeutic effects .

Biochemical Pathways

Cinnamamide derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The synthesis of cinnamamide derivatives has been studied, and methods have been developed for the efficient synthesis of these compounds .

Result of Action

Cinnamamide derivatives have been shown to exhibit anti-inflammatory and/or analgesic activity .

Action Environment

The synthesis of cinnamamide derivatives has been optimized for efficiency and economy, suggesting that these compounds can be produced in a variety of environments .

Eigenschaften

IUPAC Name |

(E)-3-phenyl-N-(2-pyrimidin-5-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c19-15(7-6-13-4-2-1-3-5-13)18-9-8-14-10-16-12-17-11-14/h1-7,10-12H,8-9H2,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXHZAHEUFWDNO-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2794941.png)

![5-(2-chlorobenzyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2794942.png)

![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/no-structure.png)

![[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2794949.png)

![N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2794953.png)

![2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2794955.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2794958.png)

![N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2794960.png)

![3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2794964.png)